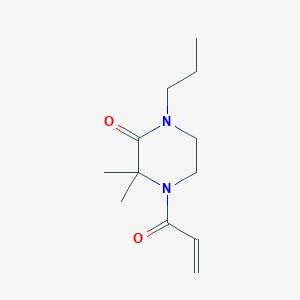
N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
For instance, the synthesis of related aromatic compounds, as described in the first paper, involves the nucleophilic substitution of a fluorine atom on a benzene ring with a bisphenolate, followed by alkaline hydrolysis to form a bis(ether-carboxylic acid) . This method could potentially be adapted for the synthesis of the dihydropyridine core of the target compound, with further steps to introduce the dimethylphenyl and fluorobenzyl groups.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a dihydropyridine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The dimethylphenyl and fluorobenzyl substituents would likely influence the compound's binding affinity and selectivity by altering its steric and electronic properties. The presence of a fluorine atom can also affect the molecule's lipophilicity and metabolic stability.
Chemical Reactions Analysis
The reactivity of "N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would be influenced by its functional groups. The amide linkage is typically stable under physiological conditions, but it could be hydrolyzed under more extreme conditions. The fluorobenzyl group could participate in nucleophilic aromatic substitution reactions, especially if the fluorine atom is activated by an electron-withdrawing group. The dihydropyridine ring itself could undergo oxidation or reduction reactions, depending on the chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and the amide bond suggests that the compound would have a relatively high melting point and might exhibit polymorphism. The solubility of the compound in organic solvents and water would depend on the balance between its polar and nonpolar regions. The compound's stability under various conditions, such as heat, light, and pH, would be an important consideration for its practical applications.
While the papers provided do not directly discuss the compound "N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," they do offer insights into the synthesis and properties of structurally related compounds. The first paper describes the synthesis of aromatic polyamides with high thermal stability and solubility in organic solvents , while the second paper discusses the synthesis of formamidines with antianaphylactic activity . These studies could serve as a foundation for understanding the synthesis and properties of the compound .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
- High Glass Transition Polyamides : Research has shown the synthesis of high glass transition polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups. These materials exhibit significant thermal stability and solubility in common organic solvents, indicating potential applications in high-performance materials and electronics (Liaw et al., 2002).
- Electrochromic Aromatic Polyamides : The development of electrochromic aromatic polyamides with inherent viscosities and good solubility in organic solvents suggests their use in smart windows and display technologies. These polymers show useful levels of thermal stability, indicating their potential for long-term application (Liou & Chang, 2008).
Medicinal Chemistry
- HIV Integrase Inhibitors : The compound has been studied as part of a class of HIV-integrase inhibitors, demonstrating potent inhibition of the HIV-integrase-catalyzed strand transfer process. This highlights its potential as a clinically useful antiviral agent (Pace et al., 2007).
Luminescence Sensing
- Metal-Organic Frameworks (MOFs) : Research into lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates selective sensitivity to benzaldehyde derivatives. These frameworks show potential as fluorescence sensors for detecting specific chemicals in various applications (Shi et al., 2015).
Molecular Liquids and Fluorescence Quenching
- Fluorescence Quenching Studies : Investigations into the fluorescence quenching of carboxamide by aniline and carbon tetrachloride in organic solvents provide insights into the mechanisms of quenching. These studies can inform the development of fluorescence-based sensors and molecular interaction studies (Patil et al., 2013).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOAQNPDIHHVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)


![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)
![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)



